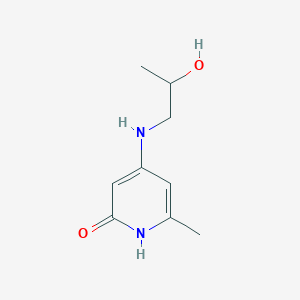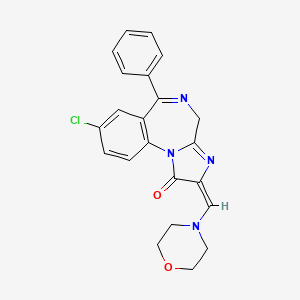
2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one is a complex organic compound that features a benzodioxaphosphinin ring system with a methylanilino substituent
Vorbereitungsmethoden
The synthesis of 2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable benzodioxaphosphinin precursor with 4-methylaniline under controlled conditions. The reaction conditions often require the use of a base to facilitate the nucleophilic attack and may involve solvents such as dichloromethane or toluene to dissolve the reactants . Industrial production methods may scale up this process, optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one can be compared with other similar compounds, such as:
2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone: This compound shares the methylanilino group but has a different core structure, leading to distinct chemical and biological properties.
2-Fluoro-4-methylaniline: While this compound also contains a methylanilino group, the presence of a fluorine atom significantly alters its reactivity and applications.
Eigenschaften
CAS-Nummer |
61293-70-7 |
|---|---|
Molekularformel |
C14H12NO3P |
Molekulargewicht |
273.22 g/mol |
IUPAC-Name |
2-(4-methylanilino)-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C14H12NO3P/c1-10-6-8-11(9-7-10)15-19-17-13-5-3-2-4-12(13)14(16)18-19/h2-9,15H,1H3 |
InChI-Schlüssel |
QYJBSFVGAYWCAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NP2OC3=CC=CC=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)

![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)

![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)
![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)


![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
